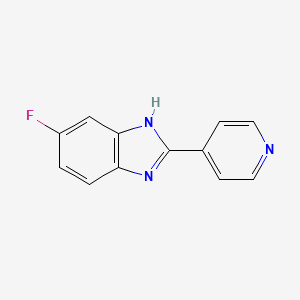

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole

Descripción general

Descripción

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is a heterocyclic compound that contains both a fluorinated pyridine ring and a benzimidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction.

Formation of the Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Coupling of the Two Moieties: The final step involves coupling the fluorinated pyridine ring with the benzimidazole moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole or pyridine rings.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyridine or benzimidazole rings .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole has been extensively studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) with IC50 values as low as 16.38 μM .

- Mechanism of Action : The anticancer effects may involve apoptosis induction through mitochondrial membrane disruption, leading to the release of pro-apoptotic factors like cytochrome c . Additionally, it acts as a topoisomerase inhibitor, promoting cell death in leukemia cells .

- Antimicrobial Activity : This compound has demonstrated antibacterial and antifungal properties. For example, related benzimidazole derivatives have shown significant inhibition against strains like Staphylococcus aureus (MIC 4 μg/mL) and Candida albicans (MIC 64 μg/mL) .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It can bind to specific molecular targets such as poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy due to its role in DNA repair mechanisms .

Material Science Applications

This compound is also utilized in the development of new materials:

- Luminescent Materials : The compound can serve as a ligand in synthesizing air-stable boron-nitrogen addition compounds with luminescent properties . This application is particularly relevant in optoelectronic devices.

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives:

- A study focused on synthesizing various benzimidazole derivatives, including this compound, which exhibited enhanced anticancer activity when combined with existing chemotherapeutics like temozolomide .

- Molecular docking studies have revealed insights into binding affinities, suggesting that structural modifications can significantly enhance biological activity against specific targets .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-(4-pyridyl)-1H-benzimidazole: Similar structure but with the fluorine atom in a different position.

5-Chloro-2-(4-pyridyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of fluorine.

5-Bromo-2-(4-pyridyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is unique due to the presence of both a fluorinated pyridine ring and a benzimidazole moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Actividad Biológica

5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a fluorine atom at the 5-position and a pyridine ring at the 2-position. This structural configuration enhances its biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. In vitro studies indicate that this compound has significant inhibitory effects against a range of pathogens, including bacteria and fungi. For example, compounds similar to this benzimidazole derivative have shown minimum inhibitory concentrations (MIC) against strains such as Escherichia coli and Candida albicans ranging from 0.49 to 16 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 0.49 - 0.98 |

| Candida albicans | 16 |

| Salmonella typhimurium | 0.98 |

2. Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In particular, it demonstrated strong inhibition against the HCT116 cell line with an IC50 value of approximately 7.4 µM . This suggests potential applications in cancer therapy, especially when combined with other cytotoxic agents.

The mechanism by which this compound exerts its biological effects involves interactions with critical molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Its inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

- Antioxidant Properties : Some studies suggest that benzimidazole derivatives possess antioxidant capabilities, potentially contributing to their protective effects against oxidative stress in biological systems .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- A study focused on the synthesis and evaluation of novel benzimidazole derivatives found that compounds with similar structures exhibited potent antimicrobial activity against gastrointestinal pathogens .

- Another investigation into the structure-activity relationship (SAR) of benzimidazoles identified key functional groups that enhance biological activity, emphasizing the importance of fluorine substitution at the 5-position for improved potency .

Propiedades

IUPAC Name |

6-fluoro-2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZZRTBFHQVORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.